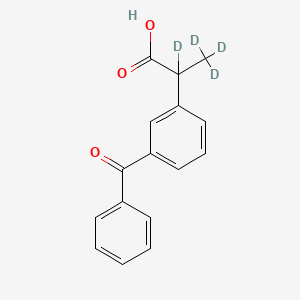

4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid, also known as 4-F3TPA, is an organic compound from the class of benzoic acids. It is a white solid at room temperature and is soluble in most organic solvents. It is a fluorinated derivative of benzoic acid and is used as a reagent in organic synthesis. It has been studied for its potential applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Photoresponsive Behavior and UV Stability of Fluorinated Compounds

Research on fluorinated liquid crystals, such as p-phenylene-4-methoxybenzoate-4-trifluoromethylbenzoate (FLUORO1), has shown that these compounds exhibit significant photoresponsive behavior and UV stability. The study by Praveen and Ojha (2012) analyzed the spectral shifts and absorbance in the UV–visible region, revealing how electronic transitions, HOMO and LUMO energies, and the effects of solvent and substituents influence the UV stability of these molecules. This suggests that similar fluorinated benzoic acids could be engineered for enhanced UV stability in materials applications (Praveen & Ojha, 2012).

Synthesis and Properties of Liquid Crystals

The synthesis of linear supra-molecular liquid crystals, such as 4-(octyloxy) benzoic acid and its fluorinated derivatives, demonstrates the influence of fluorine atoms on the thermal, electro-optical, and phase behaviors of these compounds. A study by Fouzai et al. (2018) highlights how fluorination affects the mesophase of liquid crystals, potentially offering a pathway to develop advanced materials with tailored properties for display technologies and other applications (Fouzai et al., 2018).

Development of Novel Fluorescence Probes

Fluorinated compounds have also been employed in the development of novel fluorescence probes for detecting reactive oxygen species (ROS). Setsukinai et al. (2003) designed fluorescence probes that selectively detect highly reactive oxygen species, utilizing the properties of fluorinated benzoic acid derivatives for biological and chemical applications. This research indicates the potential of fluorinated benzoic acids in creating sensitive and selective probes for biomedical research (Setsukinai et al., 2003).

Organometallic Methods for Functionalization

Fluorinated benzoic acids serve as core materials in organometallic chemistry for the regiochemically exhaustive functionalization of aromatic and heterocyclic substrates. Research by Schlosser (2005) explores the use of fluorine, trifluoromethyl, and trifluoromethoxy containing arenes in generating a variety of functionalized compounds, indicating the utility of fluorinated benzoic acids in synthetic organic chemistry (Schlosser, 2005).

properties

IUPAC Name |

4-fluoro-3-[3-(trifluoromethoxy)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O3/c15-12-5-4-9(13(19)20)7-11(12)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSDOXGZEIXWNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70691767 |

Source

|

| Record name | 6-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70691767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid | |

CAS RN |

1261831-44-0 |

Source

|

| Record name | 6-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70691767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-3H-benzo[b]thiophen-2-one](/img/structure/B595380.png)

![4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride](/img/structure/B595401.png)